![molecular formula C15H14N2 B14620644 Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- CAS No. 60080-03-7](/img/structure/B14620644.png)
Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- is a nitrogen-containing heterocyclic compound. It is part of the pyrrolo[1,2-a]pyrimidine family, which is known for its diverse biological and pharmacological properties. These compounds are often used in drug design due to their ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction conditions, such as the choice of solvent and temperature, significantly affect the yield. For instance, conducting the reaction in dioxane, pyridine, or acetic acid at 100-120°C can yield different amounts of the product . High yields (up to 94%) are obtained when the reaction is carried out in excess acetylacetone at 140°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis systems to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are common.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[1,2-a]pyrimidines .
Applications De Recherche Scientifique
Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for designing biologically active molecules.
Medicine: This compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- involves its interaction with various molecular targets. It can inhibit enzymes such as dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This makes it a potential candidate for anticancer and antiviral therapies.
Comparaison Avec Des Composés Similaires
- Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[3,2-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
Comparison: Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .
Propriétés
Numéro CAS |
60080-03-7 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C15H14N2/c1-11-8-12(2)17-10-14(9-15(17)16-11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
FSZPQHXMGLVHFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC(=CN12)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


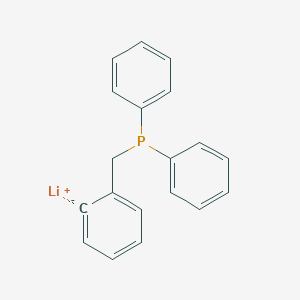
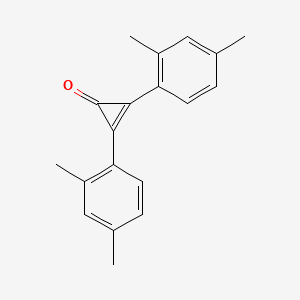
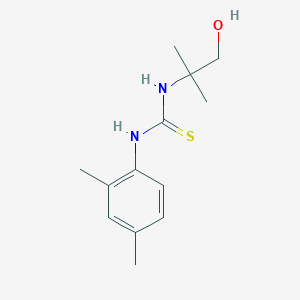
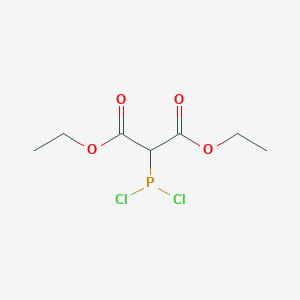
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)

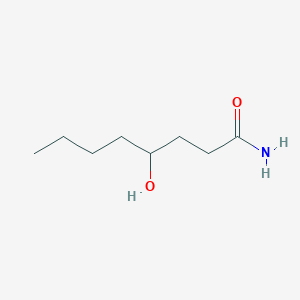
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)
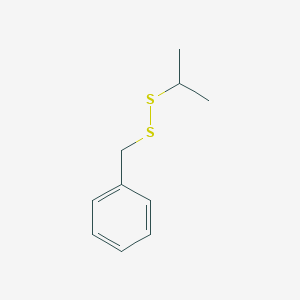
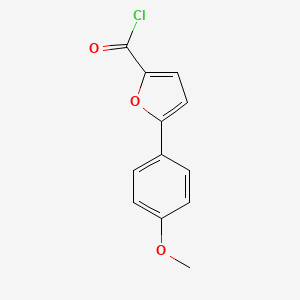

![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)

